molecular formula C9H10ClN3O B7806781 3'-Chloroacetophenone semicarbazone

3'-Chloroacetophenone semicarbazone

Cat. No.: B7806781
M. Wt: 211.65 g/mol
InChI Key: FMBJODQYWAEYGJ-WUXMJOGZSA-N
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Description

3’-Chloroacetophenone semicarbazone is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol It is a derivative of acetophenone, where the acetophenone moiety is substituted with a chloro group at the 3’ position and a semicarbazone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-chloroacetophenone semicarbazone typically involves the condensation reaction of 3’-chloroacetophenone with semicarbazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and a solvent like methanol . The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the semicarbazone derivative.

Industrial Production Methods: While specific industrial production methods for 3’-chloroacetophenone semicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone semicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group to an amine group.

    Substitution: The chloro group at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Chloroacetophenone semicarbazone has several scientific research applications, including:

    Medicinal Chemistry: It has been studied for its potential anticonvulsant and antibacterial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Analytical Chemistry: It can serve as a reagent in analytical methods for detecting and quantifying specific substances.

Mechanism of Action

The mechanism of action of 3’-chloroacetophenone semicarbazone involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter receptors or ion channels in the brain . The compound may also inhibit the activity of certain enzymes, contributing to its antibacterial effects.

Comparison with Similar Compounds

    Acetophenone Semicarbazone: Lacks the chloro substitution, resulting in different chemical and biological properties.

    4’-Chloroacetophenone Semicarbazone: The chloro group is at the 4’ position, which may affect its reactivity and biological activity.

    Benzaldehyde Semicarbazone: Contains a benzaldehyde moiety instead of acetophenone, leading to different applications and properties.

Uniqueness: 3’-Chloroacetophenone semicarbazone is unique due to the specific positioning of the chloro group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent or a precursor in material synthesis.

Properties

IUPAC Name

[(E)-1-(3-chlorophenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBJODQYWAEYGJ-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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